4-(Dimethylamino)-1-naphthoic acid

Descripción

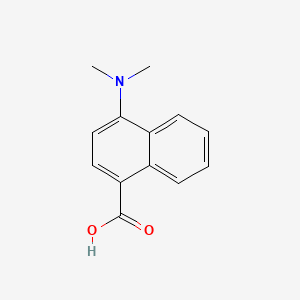

Structure

3D Structure

Propiedades

IUPAC Name |

4-(dimethylamino)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQKNRRVTOJUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335037 | |

| Record name | 4-(Dimethylamino)-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78062-03-0 | |

| Record name | 4-(Dimethylamino)-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-(Dimethylamino)-1-naphthoic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(Dimethylamino)-1-naphthoic acid, a fluorescent molecule of significant interest in chemical and biological research. We will delve into its core chemical properties, provide a detailed synthetic protocol, and explore its applications, particularly in the realm of molecular probes and sensors. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's characteristics and utility.

Introduction: The Scientific Merit of a Naphthoic Acid Derivative

4-(Dimethylamino)-1-naphthoic acid belongs to a class of naphthalene-based compounds that have garnered considerable attention due to their unique photophysical properties. The presence of both an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group on the naphthalene scaffold gives rise to interesting intramolecular charge transfer (ICT) characteristics. This inherent electronic structure makes it a promising candidate for use as a fluorescent probe, where its emission properties are sensitive to the local environment, such as solvent polarity and the presence of specific analytes. Understanding the fundamental chemical properties of this molecule is paramount to harnessing its full potential in various scientific applications.

Physicochemical Properties: A Quantitative Overview

The fundamental physicochemical properties of 4-(Dimethylamino)-1-naphthoic acid are summarized in the table below. These parameters are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-(dimethylamino)naphthalene-1-carboxylic acid | [1][2] |

| CAS Number | 78062-03-0 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][3] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to cream to yellow to pale brown crystals or powder | [4] |

| Melting Point | ~160 °C (decomposition) | [5] |

| Solubility | Low solubility in water. Soluble in many organic solvents such as DMSO, ethanol, acetone, and methanol.[6] | |

| pKa | (Predicted) ~4-5 (for the carboxylic acid) | |

| LogP | 3.2 (Predicted) | [1][3] |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The spectroscopic properties of a molecule are its unique fingerprint, providing invaluable information about its structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for 4-(Dimethylamino)-1-naphthoic acid is not readily found, we can predict the expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar naphthalene derivatives.[7]

-

¹H NMR: The spectrum is expected to show a singlet for the six protons of the dimethylamino group around δ 2.8-3.2 ppm. The aromatic protons on the naphthalene ring will appear as a series of doublets and multiplets in the region of δ 7.0-8.5 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (δ > 10 ppm), though its observation can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will display a signal for the methyl carbons of the dimethylamino group around δ 40-45 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon bearing the dimethylamino group appearing more upfield due to its electron-donating nature, and the carbon of the carboxylic acid group appearing downfield (δ > 165 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C-N stretch (Aromatic Amine): A peak in the 1310-1360 cm⁻¹ region.

-

C-H stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

-

C=C stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

FTIR spectra for this compound are available in public databases, confirming these characteristic absorptions.[1]

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic properties of 4-(Dimethylamino)-1-naphthoic acid are best understood through its UV-Vis absorption and fluorescence spectra. The presence of the donor-acceptor pair on the naphthalene ring suggests that this molecule will exhibit solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent.

-

Absorption: It is expected to have strong absorption bands in the UV and visible regions of the electromagnetic spectrum. Analogous compounds, such as 4-N,N-dimethylamino-1,8-naphthalimide, can be excited in the 400-450 nm range.[8]

-

Emission: Upon excitation, the molecule is expected to exhibit fluorescence. The emission wavelength and quantum yield are anticipated to be highly sensitive to the local environment. In non-polar solvents, a blue-shifted emission with a higher quantum yield is expected, while in polar solvents, a red-shifted emission with a lower quantum yield is likely due to the stabilization of the intramolecular charge transfer excited state. This "switch-like" fluorescence is a key feature for its application as a sensor.[8][9]

Synthesis of 4-(Dimethylamino)-1-naphthoic acid: A Detailed Experimental Protocol

The synthesis of 4-(Dimethylamino)-1-naphthoic acid can be achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.[4] The following protocol outlines a plausible synthetic route starting from 4-bromo-N,N-dimethylnaphthalen-1-amine.

Synthetic Workflow Diagram

Caption: Use of a 4-(Dimethylamino)-1-naphthoic acid-based probe to detect protein-protein interactions.

Sensing and Bio-imaging

The sensitivity of its fluorescence to polarity and viscosity also makes it a candidate for developing sensors for various analytes and for cellular imaging. By modifying the carboxylic acid group, the probe can be targeted to specific cellular compartments or conjugated to other molecules to create biosensors.

Safety and Handling

4-(Dimethylamino)-1-naphthoic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]* Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

4-(Dimethylamino)-1-naphthoic acid is a fascinating molecule with a rich set of chemical and photophysical properties. Its environmentally sensitive fluorescence makes it a powerful tool for researchers in chemistry and biology. While further exploration of its full potential is ongoing, this guide provides a solid foundation for its synthesis, characterization, and application in cutting-edge scientific research.

References

- Bruker. (n.d.). NMR Spectroscopy.

-

The Royal Society of Chemistry. (2015). Supplementary Information for.... Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-1-naphthoic acid. Retrieved from [Link]

-

ResearchGate. (2015). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]

- Google Patents. (2015). WO2015186065A1 - Process for the preparation of 4-dimethylaminocrotonic acid.

-

ResearchGate. (n.d.). A) UV/Vis absorption and B) emission spectra.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Detailed experimental procedures and spectra data for all compounds. Retrieved from [Link]

-

DSpace@MIT. (2007). New tools derived from the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore for the detection of biomolecular interactions. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(dimethylamino)-1-naphthoic acid (C13H13NO2). Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Dimethylamino-1-naphthoic acid, 98%. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2020). A novel fluorescent probe based on naphthimide for H2S identification and application. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-(Dimethylamino)-1-naphthoic acid(CAS# 78062-03-0). Retrieved from [Link]

-

PubMed. (2025). A novel fluorescent probe with large stokes shift based on naphthalimide and phenanthroline for specific detection of Ag+ and its application in living cells imaging. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route of the studied compounds.... Retrieved from [Link]

-

National Technical Information Service. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-(Dimethylamino)-1-naphthoic acid, 95+ Purity%, C13H13NO2, 1 gram. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

Sources

- 1. 4-(Dimethylamino)-1-naphthoic acid | C13H13NO2 | CID 522695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Dimethylamino-1-naphthoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. PubChemLite - 4-(dimethylamino)-1-naphthoic acid (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - 1-naphthoic acid, 1,2,3,4-tetrahydro-4-(dimethylamino)-1-phenyl-, methyl ester, hydrochloride, (z)- (C20H23NO2) [pubchemlite.lcsb.uni.lu]

- 6. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. rsc.org [rsc.org]

- 8. New tools derived from the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore for the detection of biomolecular interactions [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-(Dimethylamino)-1-naphthoic Acid in Modern Research

This guide provides an in-depth exploration of 4-(Dimethylamino)-1-naphthoic acid, a cornerstone molecule in the development of advanced molecular probes. We move beyond a simple cataloging of facts to deliver field-proven insights into its applications, focusing on the causality behind experimental design and the inherent logic of its use in complex biological and chemical systems. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's unique photophysical properties.

Introduction: The Naphthalene Core and Its "Push-Pull" Potential

4-(Dimethylamino)-1-naphthoic acid is an aromatic carboxylic acid derivative of naphthalene.[1][2][3] While a seemingly simple molecule, its true power in research lies not in its direct use, but as a critical precursor to a class of environmentally sensitive fluorophores.[4][5][6] Its structure features a naphthalene scaffold with an electron-donating dimethylamino group (-N(CH₃)₂) at position 4 and an electron-withdrawing carboxylic acid group (-COOH) at position 1. This "push-pull" electronic arrangement is the foundation of its utility, giving rise to derivatives with remarkable solvatochromic properties.

Solvatochromism refers to the change in a substance's color or spectral properties in response to the polarity of its solvent environment. For derivatives of 4-(Dimethylamino)-1-naphthoic acid, this manifests as a dramatic change in fluorescence quantum yield, making them exceptional reporters of their local molecular environment.[4][7]

| Property | Value |

| IUPAC Name | 4-(dimethylamino)naphthalene-1-carboxylic acid[1] |

| CAS Number | 78062-03-0[1][3][8] |

| Molecular Formula | C₁₃H₁₃NO₂[1][2][8] |

| Molecular Weight | 215.25 g/mol [1] |

| Appearance | Solid |

Core Application: Probing Biomolecular Interactions with "Switch-Like" Fluorophores

The most significant application of 4-(Dimethylamino)-1-naphthoic acid is in the synthesis of advanced fluorescent probes for studying dynamic biological events, particularly protein-protein interactions (PPIs).[4][5][7] The acid itself is typically a starting material for creating more stable and versatile naphthalimide-based fluorophores, such as 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN).[4][6]

Mechanism of Environmental Sensing

The fluorescence of 4-DMN derivatives is exceptionally sensitive to the local environment.[5][7]

-

In Polar Solvents (e.g., Water): When the probe is exposed to an aqueous environment, its fluorescence is heavily quenched. The excited state energy is efficiently dissipated through interactions with polar solvent molecules, resulting in a very low quantum yield and minimal light emission. The probe is effectively in an "Off" state.

-

In Nonpolar Solvents (e.g., a Protein's Hydrophobic Pocket): When the probe is shielded from water, such as by binding within the hydrophobic interface of a protein complex, the non-radiative decay pathways are suppressed. This forces the excited state to relax by emitting a photon, leading to a dramatic increase in fluorescence intensity.[4][7] This "switch-like" transition can result in fluorescence emission increases of over 900-fold, providing an extremely high signal-to-noise ratio.[4][5][7]

This principle allows researchers to monitor binding events in real-time with high sensitivity.

Caption: "Off-On" fluorescence mechanism upon protein binding.

Experimental Workflow: Incorporating Probes via Peptide Synthesis

To be used as a reporter, the fluorophore must be placed precisely at the site of a biomolecular interaction. This is achieved by synthesizing an unnatural amino acid derivative, such as 4-N,N-dimethylamino-1,8-naphthalimidoalanine (4-DMNA), which can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS).[4][7][9]

Protocol: Monitoring a Peptide-Protein Interaction

-

Peptide Synthesis: Synthesize the peptide of interest (e.g., a known binding motif for a target protein) using standard Fmoc-based SPPS. At the desired position within the peptide sequence, couple the Fmoc-protected 4-DMNA amino acid building block.[7][9]

-

Purification: Cleave the peptide from the resin, deprotect, and purify using reverse-phase high-performance liquid chromatography (HPLC). Confirm the mass and purity via mass spectrometry.

-

Stock Solution Preparation: Dissolve the lyophilized, probe-labeled peptide in a suitable buffer (e.g., DMSO) to create a concentrated stock solution. Determine the precise concentration using UV-Vis spectrophotometry based on the fluorophore's extinction coefficient.

-

Fluorescence Assay Setup:

-

Prepare a series of dilutions of the target protein in a suitable assay buffer (e.g., PBS or Tris buffer) in a microplate or cuvette.

-

Add the probe-labeled peptide to each well/cuvette at a fixed, low concentration (typically in the low nanomolar range).

-

Include control wells containing only the peptide probe (no protein) to measure baseline fluorescence.

-

-

Data Acquisition:

-

Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader or fluorometer. For 4-DMN derivatives, typical wavelengths are an excitation of ~408 nm and emission measurement around 500-550 nm.[7]

-

-

Data Analysis: Plot the fluorescence intensity as a function of the target protein concentration. Fit the resulting binding curve using a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd), a measure of binding affinity.

Application as a Molecular Rotor for Viscosity Sensing

Derivatives of 4-(Dimethylamino)-1-naphthoic acid can also function as "molecular rotors," probes whose fluorescence properties are highly dependent on the viscosity of their immediate environment.[10][11] This application is crucial for studying microenvironments that are inaccessible to conventional bulk viscometers.[11][12][13][14]

Mechanism of Viscosity Dependence

The fluorescence of a molecular rotor is governed by competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.[10][11]

-

In Low Viscosity Environments: The dimethylamino group can freely rotate relative to the naphthalene ring. This rapid intramolecular motion provides an efficient pathway for the excited-state energy to be dissipated as heat, quenching fluorescence.

-

In High Viscosity Environments: The viscous medium physically hinders this intramolecular rotation. With the non-radiative decay pathway suppressed, the molecule is more likely to return to the ground state by emitting a photon, resulting in a significant increase in both fluorescence intensity and lifetime.[11]

Sources

- 1. 4-(Dimethylamino)-1-naphthoic acid | C13H13NO2 | CID 522695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(dimethylamino)-1-naphthoic acid (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 4-Dimethylamino-1-naphthoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New tools derived from the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore for the detection of biomolecular interactions [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. calpaclab.com [calpaclab.com]

- 9. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Martechnic® | VISCOSITY & DENSITY SENSOR [martechnic.com]

- 14. Automated viscosity testing conform ASTM standards [omnitek.nl]

The "Molecular Chameleon": An In-depth Technical Guide to the Fluorescent Properties and Quantum Yield of 4-(Dimethylamino)-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fluorescent properties of 4-(Dimethylamino)-1-naphthoic acid (DMANA), a fluorophore of significant interest in the development of advanced molecular probes and sensors. We will delve into the core principles governing its unique environmental sensitivity, provide detailed methodologies for characterizing its fluorescence quantum yield, and explore the mechanistic underpinnings of its solvatochromic and pH-dependent behavior. This document is intended to serve as a practical and theoretical resource for researchers leveraging the unique photophysical characteristics of DMANA in their work.

The Intriguing Photophysics of 4-(Dimethylamino)-1-naphthoic Acid: A Tale of Two States

4-(Dimethylamino)-1-naphthoic acid belongs to a class of "push-pull" fluorophores, characterized by an electron-donating group (the dimethylamino moiety) and an electron-withdrawing group (the naphthoic acid backbone) connected by a conjugated π-system. This electronic arrangement is the foundation of its remarkable sensitivity to the local environment.

Upon excitation, DMANA undergoes an intramolecular charge transfer (ICT) from the electron-rich dimethylamino group to the electron-deficient naphthalene ring. The efficiency of this charge transfer and the stability of the resulting excited state are profoundly influenced by the surrounding solvent molecules. This environmental coupling gives rise to DMANA's characteristic solvatochromism, where its absorption and emission spectra, as well as its fluorescence quantum yield, are highly dependent on solvent polarity.

Derivatives of 4-amino-1,8-naphthalimide, which are structurally and electronically analogous to DMANA, are known for their "switch-like" emission properties. They exhibit exceptionally low fluorescence quantum yields in polar, protic solvents like water, and a dramatic increase in fluorescence intensity in non-polar environments.[1][2] This phenomenon is attributed to the stabilization of a non-radiative twisted intramolecular charge transfer (TICT) state in polar solvents. In this state, the dimethylamino group twists out of the plane of the naphthalene ring, providing a pathway for rapid, non-emissive decay back to the ground state. In non-polar environments, this twisting is sterically hindered, favoring a planar excited state that decays via fluorescence.

Quantifying Fluorescence: A Guide to Measuring the Quantum Yield of DMANA

The fluorescence quantum yield (ΦF) is a critical parameter that defines the efficiency of a fluorophore's light emission. It is the ratio of the number of photons emitted to the number of photons absorbed. For a molecule like DMANA, with its environment-sensitive fluorescence, determining the quantum yield in various solvents is essential for its application as a sensor.

The Comparative Method: A Reliable Approach

The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method.[3] This technique involves comparing the fluorescence intensity of the sample of interest (DMANA) to that of a well-characterized fluorescence standard with a known quantum yield.

The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The quantum yield of the sample (ΦF,S) can be calculated using the following equation:

ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

ΦF,R is the quantum yield of the reference standard.

-

IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.

-

AS and AR are the absorbances of the sample and the reference at the excitation wavelength.

-

nS and nR are the refractive indices of the sample and reference solutions, respectively.

Experimental Protocol for Quantum Yield Determination of DMANA

This protocol outlines the steps for determining the fluorescence quantum yield of DMANA in various solvents using the comparative method.

Materials:

-

4-(Dimethylamino)-1-naphthoic acid (DMANA)

-

Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DMANA in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.

-

Prepare a stock solution of the fluorescence standard (e.g., Quinine sulfate in 0.1 M H2SO4) at a similar concentration.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions of both DMANA and the standard in the desired solvents. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorption Measurements:

-

Record the UV-Vis absorption spectra of all working solutions.

-

Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements. It is crucial that the absorbance values are within the linear range of the spectrophotometer.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of all working solutions using the same excitation wavelength. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Record the emission spectrum of a blank (solvent only) for each solvent used.

-

-

Data Analysis:

-

Subtract the blank spectrum from each of the corresponding sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the DMANA solutions and the standard solutions.

-

Calculate the quantum yield of DMANA in each solvent using the equation provided in section 2.1.

-

Diagram of the Quantum Yield Determination Workflow:

Caption: A streamlined workflow for the determination of fluorescence quantum yield using the comparative method.

The Influence of the Environment: Solvatochromism and pH Sensitivity

Solvatochromism: DMANA as a Polarity Probe

The significant intramolecular charge transfer character of DMANA's excited state makes its fluorescence highly sensitive to the polarity of its environment. In non-polar solvents, the less polar ground state is more stabilized than the highly polar excited state, resulting in a larger energy gap and, consequently, a blue-shifted emission. As the solvent polarity increases, the polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and a red-shifted (bathochromic) emission. This phenomenon is known as positive solvatochromism.[4]

The "switch-like" behavior of DMANA and its analogs is a direct consequence of this solvatochromism. In highly polar and protic solvents like water, the formation of the non-emissive TICT state is highly favored, leading to a dramatic quenching of fluorescence and a very low quantum yield.[1][2] Conversely, in non-polar, aprotic solvents, the TICT state is destabilized, and the molecule exhibits strong fluorescence with a high quantum yield.

Table 1: Expected Photophysical Properties of DMANA in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Emission Max (λem) | Expected Quantum Yield (ΦF) |

| Cyclohexane | Low (2.02) | Blue-shifted | High |

| Toluene | Low (2.38) | Blue-shifted | High |

| Dichloromethane | Medium (8.93) | Intermediate | Moderate |

| Acetonitrile | High (37.5) | Red-shifted | Low |

| Ethanol | High (24.5) | Red-shifted | Very Low |

| Water | Very High (80.1) | Significantly Red-shifted | Extremely Low |

Note: The exact values for DMANA need to be experimentally determined. The trends are based on the known behavior of similar 4-amino-1,8-naphthalimide derivatives.

pH Sensitivity: The Role of the Carboxylic Acid

The presence of the carboxylic acid and the dimethylamino group makes the fluorescence of DMANA sensitive to the pH of the medium. The protonation state of these two functional groups can significantly alter the electronic properties of the molecule and, consequently, its fluorescence.

-

At low pH: The dimethylamino group will be protonated (-N+H(CH3)2). This will eliminate its electron-donating ability, thereby disrupting the intramolecular charge transfer process. As a result, a significant blue shift in the absorption and emission spectra and a decrease in fluorescence intensity are expected.

-

In the mid-pH range: The carboxylic acid group will be deprotonated (-COO-), while the dimethylamino group will be neutral. This is the state where the ICT character is most pronounced, and the molecule is expected to be fluorescent, with its intensity being modulated by the solvent polarity.

-

At high pH: The molecule will exist as the carboxylate anion. The electronic properties in this state are not expected to be drastically different from the mid-pH range in terms of the ICT process. However, the stability of the fluorophore at very high pH should be considered, as some related naphthalimide dyes can undergo hydrolysis.[1]

The pH at which these transitions occur is governed by the pKa values of the dimethylamino and carboxylic acid groups. These values can be determined by performing a fluorometric titration, where the fluorescence intensity or emission wavelength is monitored as a function of pH.

Diagram of Environmental Effects on DMANA Fluorescence:

Caption: A schematic illustrating the key environmental factors that modulate the fluorescent properties of DMANA.

Conclusion and Future Perspectives

4-(Dimethylamino)-1-naphthoic acid is a versatile fluorophore with a rich and complex photophysical profile. Its pronounced solvatochromism and pH sensitivity make it an excellent candidate for the development of sophisticated molecular probes for a wide range of applications in chemical biology, materials science, and drug discovery. The "switch-like" fluorescence of DMANA and its analogs, characterized by a dramatic increase in quantum yield in non-polar environments, is particularly advantageous for creating high-contrast imaging agents and sensors.

A thorough understanding of the principles governing its fluorescence, coupled with rigorous experimental characterization, is paramount for unlocking the full potential of this intriguing molecule. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize 4-(Dimethylamino)-1-naphthoic acid in their scientific endeavors. Future work should focus on the precise determination of the photophysical parameters of DMANA in a broader range of biological and complex environments to further expand its utility as a powerful tool in molecular sensing and imaging.

References

-

Loving, G. S., Sainlos, M., & Imperiali, B. (2008). A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions. Journal of the American Chemical Society, 130(41), 13630–13638. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-1-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Loving, G. S., & Imperiali, B. (2008). Thiol-reactive derivatives of the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore: a highly sensitive toolset for the detection of biomolecular interactions. Bioconjugate chemistry, 19(8), 1644–1653. [Link]

-

Loving, G. S. (2009). New tools derived from the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore for the detection of biomolecular interactions. Massachusetts Institute of Technology. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

Sources

- 1. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

4-(Dimethylamino)-1-naphthoic acid CAS number 78062-03-0

An In-depth Technical Guide to 4-(Dimethylamino)-1-naphthoic acid (CAS 78062-03-0)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)-1-naphthoic acid (CAS No: 78062-03-0), a naphthalene-based carboxylic acid derivative of significant interest in biochemical and medicinal chemistry research. Herein, we consolidate its fundamental physicochemical properties, propose a robust synthetic pathway, detail methods for its structural characterization, and explore its primary applications. The core focus is on its utility as an environment-sensitive fluorescent probe for studying protein dynamics and as a versatile scaffold for drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Core Compound Identification and Physicochemical Properties

4-(Dimethylamino)-1-naphthoic acid, also referred to as DMANA, is a polycyclic aromatic compound featuring a naphthalene core functionalized with both a carboxylic acid and a dimethylamino group. These functional groups are key to its chemical reactivity and its utility in various applications.

Chemical Structure

The structural arrangement of DMANA dictates its unique electronic and photophysical properties. The electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on the naphthalene scaffold create an intramolecular charge-transfer character, which is fundamental to its use in fluorescence applications.

Caption: Chemical Structure of 4-(Dimethylamino)-1-naphthoic acid.

Key Identifiers and Properties

The fundamental properties of DMANA are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and safety protocols.

| Identifier | Value | Reference |

| CAS Number | 78062-03-0 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [1][3] |

| IUPAC Name | 4-(dimethylamino)naphthalene-1-carboxylic acid | [3] |

| Synonyms | DMANA, 4-Dimethylamino-1-naphthalenecarboxylic acid | [1][4] |

| Melting Point | 160°C (decomposes) | [4] |

| Boiling Point | ~390°C (Predicted) | [4] |

| Density | ~1.236 g/cm³ (Predicted) | [4] |

| Flash Point | ~190°C | [4] |

| Storage Temperature | 2°C - 8°C | [2][4] |

Synthesis and Purification

While 4-(Dimethylamino)-1-naphthoic acid is commercially available, understanding its synthesis is crucial for researchers interested in creating derivatives or isotopically labeled versions. A robust and common method for synthesizing aromatic carboxylic acids is through the hydrolysis of the corresponding nitrile precursor.

Plausible Synthetic Pathway: Nitrile Hydrolysis

The synthesis of DMANA can be efficiently achieved via the acid- or base-catalyzed hydrolysis of 4-(dimethylamino)-1-naphthonitrile. This reaction proceeds by converting the nitrile (-C≡N) group into a carboxylic acid (-COOH) group. Acid catalysis is often preferred as it protonates the nitrogen of the nitrile, making the carbon more susceptible to nucleophilic attack by water.

Caption: Synthetic workflow for DMANA via nitrile hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a standard laboratory procedure for the synthesis of DMANA. The rationale for using a strong acid like sulfuric acid is to ensure complete protonation of the nitrile, driving the reaction to completion. The reflux condition provides the necessary activation energy for the hydrolysis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-(dimethylamino)-1-naphthonitrile (1.0 eq).

-

Addition of Reagents: Add a 1:1 (v/v) mixture of water and concentrated sulfuric acid. The volume should be sufficient to create a stirrable slurry. Caution: This addition is highly exothermic and should be performed slowly in an ice bath.

-

Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice. This will cause the product to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This step is critical to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 4-(Dimethylamino)-1-naphthoic acid.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of synthesized or purchased DMANA is a critical step in any research workflow. Standard spectroscopic techniques provide unambiguous structural information.

| Technique | Expected Characteristics | Rationale & Interpretation |

| ¹H NMR | - Aromatic protons (6H) in the ~7.0-8.5 ppm range. - Singlet for the N(CH₃)₂ group (6H) around ~3.0 ppm. - A very broad singlet for the carboxylic acid proton (-COOH) >10 ppm. | The chemical shifts of the aromatic protons are influenced by their position on the naphthalene ring. The dimethylamino protons are equivalent and thus appear as a single peak. The acidic proton is often broad and may exchange with trace water in the solvent. |

| ¹³C NMR | - Aromatic carbons in the ~110-150 ppm range. - Carbonyl carbon (-C=O) signal downfield, >165 ppm. - N(CH₃)₂ carbons around ~40-45 ppm. | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atoms. The positions of the aromatic carbons provide a fingerprint of the substitution pattern. |

| FT-IR (KBr) | - Very broad O-H stretch from ~2500-3300 cm⁻¹. - Strong C=O stretch from ~1680-1710 cm⁻¹. - C-N stretch around ~1350 cm⁻¹. - Aromatic C-H and C=C stretches. | The broadness of the O-H band is due to hydrogen bonding of the carboxylic acid dimers. The C=O stretch is a sharp, strong indicator of the carboxylic acid group.[3] |

| Mass Spec. | - Molecular Ion (M⁺) peak at m/z = 215. | This corresponds to the molecular weight of the compound and is a primary indicator of its identity.[5] |

Core Applications & Mechanistic Insights

DMANA's value lies in its dual functionality: its photophysical properties make it an excellent probe, while its chemical structure serves as a building block for more complex molecules.

Application: Fluorescent Probe for Protein Binding

DMANA is an environment-sensitive fluorophore. Its fluorescence quantum yield is typically low in polar solvents like water but increases significantly in non-polar, hydrophobic environments. This phenomenon is central to its use as a probe for studying protein structure and binding events.

Mechanism of Action: When DMANA binds to a hydrophobic pocket on a protein, such as the drug-binding sites on human serum albumin, it is shielded from the quenching effects of polar water molecules.[2] This change in the local microenvironment leads to a dramatic increase in fluorescence intensity and often a blue shift (a shift to shorter wavelengths) in the emission maximum. This allows researchers to quantify protein binding affinities and study conformational changes.[2]

Caption: Mechanism of DMANA as a fluorescent protein binding probe.

-

Preparation: Prepare a stock solution of the target protein (e.g., 100 µM Human Serum Albumin) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a concentrated stock solution of DMANA in a minimal amount of a co-solvent like DMSO and dilute it into the same buffer.

-

Instrumentation: Set the excitation wavelength of a fluorometer (e.g., 350 nm) and record the emission spectrum (e.g., from 400 to 600 nm).

-

Titration: Place a known concentration of DMANA in the cuvette and record its initial fluorescence spectrum.

-

Data Collection: Add small, successive aliquots of the concentrated protein stock solution to the DMANA solution. After each addition, mix thoroughly, allow to equilibrate, and record the new fluorescence spectrum.

-

Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the protein concentration. Fit this binding curve to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), which quantifies the binding affinity.

Application: Scaffold for Medicinal Chemistry

The naphthalene core is a privileged structure in drug discovery, appearing in numerous approved drugs. Naphthalene derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer effects.[6][7] While DMANA itself is not a potent therapeutic, its structure provides a valuable starting point for medicinal chemistry campaigns. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the aromatic rings can be further functionalized, allowing for the systematic exploration of the chemical space to develop novel therapeutic candidates.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound. DMANA is classified as an irritant.

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | Warning |

Data sourced from references[1][3][4].

-

Handling: Use this compound in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[8][9]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][8] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage is at refrigerated temperatures (2-8°C) to ensure long-term stability.[2]

Conclusion

4-(Dimethylamino)-1-naphthoic acid is a multifunctional chemical compound with well-defined physicochemical properties and significant applications in scientific research. Its primary utility as an environment-sensitive fluorescent probe provides a powerful tool for investigating protein binding and conformational changes. Furthermore, its naphthalene-based structure presents a valuable and modifiable scaffold for the design and synthesis of new molecules in drug discovery programs. A thorough understanding of its synthesis, characterization, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in the laboratory.

References

-

Fisher Scientific. 4-Dimethylamino-1-naphthoic acid, 98%.

-

Biosynth. 4-(Dimethylamino)-1-naphthoic acid | 78062-03-0.

-

Cole-Parmer. Material Safety Data Sheet - 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid.

-

ChemicalBook. 4-DIMETHYLAMINONAPHTHALENE-1-CARBOXYLIC ACID | 78062-03-0.

-

PubChem. 4-(Dimethylamino)-1-naphthoic acid | C13H13NO2 | CID 522695.

-

Angene Chemical. 4-(Dimethylamino)-1-naphthoic acid (CAS# 78062-03-0).

-

Sigma-Aldrich. SAFETY DATA SHEET - Naphthenic acid.

-

VSNCHEM. 4-(DIMETHYLAMINO)-1-NAPHTHOIC ACID.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Naphthalenecarboxylic acid.

-

Alfa Aesar. SAFETY DATA SHEET - 1-Naphthoic acid.

-

The Royal Society of Chemistry. Detailed experimental procedures and spectra data for all compounds.

-

PubChemLite. 4-(dimethylamino)-1-naphthoic acid (C13H13NO2).

-

The Royal Society of Chemistry. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids.

-

CP Lab Safety. 4-(Dimethylamino)-1-naphthoic acid, 95+ Purity%.

-

Thermo Fisher Scientific. 4-Dimethylamino-1-naphthoic acid, 98% 1 g.

-

National Institutes of Health (NIH). 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical.

-

Nature. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.

-

University of Calgary. Spectroscopy Methods of structure determination.

-

MDPI. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99.

-

ResearchGate. The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides.

-

CUNY. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

National Institutes of Health (NIH). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

-

National Institutes of Health (NIH). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds.

-

PubChem. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile.

-

Google Patents. Process for the preparation of 4-dimethylaminocrotonic acid.

-

ChemRxiv. 4-dimethylamino-1,8-naphthalimide as a turn on fluorophore for site selective and real time probing of the short-lived hydroxyl radical.

-

PubChem. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967.

-

National Institutes of Health (NIH). 4-(Dimethylamino)butyronitrile | C6H12N2 | CID 56430.

-

Figshare. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH.

-

Semantic Scholar. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH..

Sources

- 1. 4-Dimethylamino-1-naphthoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. biosynth.com [biosynth.com]

- 3. 4-(Dimethylamino)-1-naphthoic acid | C13H13NO2 | CID 522695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-DIMETHYLAMINONAPHTHALENE-1-CARBOXYLIC ACID | 78062-03-0 [amp.chemicalbook.com]

- 5. PubChemLite - 4-(dimethylamino)-1-naphthoic acid (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Dimethylamino)-1-naphthoic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Dimethylamino)-1-naphthoic acid, a naphthalene derivative of interest in various scientific domains. We will delve into its chemical structure, molecular weight, physicochemical properties, and its emerging applications, particularly in the realm of fluorescence-based assays and as a structural motif in medicinal chemistry.

Chemical Identity and Core Properties

4-(Dimethylamino)-1-naphthoic acid, systematically named 4-(dimethylamino)naphthalene-1-carboxylic acid, is an aromatic carboxylic acid featuring a naphthalene core.[1] The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 78062-03-0 | [1] |

| IUPAC Name | 4-(dimethylamino)naphthalene-1-carboxylic acid | [1] |

| Melting Point | 160 °C (decomposition) | |

| Boiling Point | 390 °C (predicted) | |

| Solubility | Soluble in many organic solvents. | [2][3][4] |

Molecular Structure and Spectroscopic Profile

The structure of 4-(Dimethylamino)-1-naphthoic acid is characterized by a naphthalene bicyclic system, with a carboxylic acid group at the 1-position and a dimethylamino group at the 4-position. This substitution pattern is crucial to its electronic and fluorescent properties.

Caption: 2D structure of 4-(Dimethylamino)-1-naphthoic acid.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-N stretching from the dimethylamino group, alongside aromatic C-H and C=C vibrations.[1]

-

Mass Spectrometry: The compound's molecular weight is confirmed by mass spectrometry, with the molecular ion peak corresponding to its calculated mass.[1]

Synthesis and Reactivity

The synthesis of 4-(Dimethylamino)-1-naphthoic acid can be approached through various synthetic routes. A common strategy involves the modification of a pre-existing naphthalene core. For instance, nucleophilic aromatic substitution on a suitable 4-halonaphthoic acid derivative with dimethylamine can yield the desired product.[6][7] Alternatively, functionalization of 4-(dimethylamino)naphthalene, for example through lithiation followed by carboxylation, presents another viable pathway. The reactivity of this molecule is dominated by its two primary functional groups: the carboxylic acid, which can undergo esterification, amidation, and reduction, and the dimethylamino group, which can be protonated or involved in further aromatic substitutions.

Applications in Research and Drug Development

The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[7] While 4-(Dimethylamino)-1-naphthoic acid itself is not a drug, its structural motifs are of significant interest.

Fluorescent Probe and Molecular Imaging

The most prominent application of compounds with the 4-(dimethylamino)naphthalene structure is in the development of fluorescent probes. The fluorescence of these molecules is often sensitive to the polarity of their local environment, a property known as solvatochromism. This makes them valuable tools for studying biological systems.

For example, the related compound 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) is a well-established environmentally sensitive fluorophore used to study peptoid structures and protein-protein interactions.[8] The fluorescence intensity of 4-DMN correlates with the local polarity, providing insights into molecular folding and binding events.[8] While 4-(Dimethylamino)-1-naphthoic acid is not a naphthalimide, its core chromophore suggests potential for similar applications.

Experimental Protocol: General Fluorescence Spectroscopy

The following is a general protocol for characterizing the fluorescence properties of 4-(Dimethylamino)-1-naphthoic acid.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 4-(Dimethylamino)-1-naphthoic acid in a suitable organic solvent (e.g., DMSO or ethanol).

-

Working Solutions: Prepare a series of dilutions of the stock solution in the solvent of interest to determine the optimal concentration for fluorescence measurements.

-

Spectrophotometer Setup: Use a fluorometer to measure the excitation and emission spectra. Based on related compounds, an excitation wavelength in the range of 350-450 nm is a reasonable starting point.[9][10]

-

Data Acquisition: Record the fluorescence emission spectrum by scanning a range of wavelengths (e.g., 400-600 nm) while exciting at the determined maximum excitation wavelength.

-

Data Analysis: Analyze the emission spectrum to determine the wavelength of maximum emission. The quantum yield can be determined relative to a known standard.

Building Block in Organic Synthesis

The carboxylic acid and dimethylamino groups on the rigid naphthalene scaffold make 4-(Dimethylamino)-1-naphthoic acid a useful building block for the synthesis of more complex molecules with potential biological activity. The carboxylic acid can be readily converted to esters and amides, allowing for the attachment of various other functional groups and molecular fragments.

Safety and Handling

4-(Dimethylamino)-1-naphthoic acid should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and serious eye irritation.[1][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

-

PubChem. 4-(Dimethylamino)-1-naphthoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Suseela, Y. V., et al. (2025). 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical. Chemistry – A European Journal. Available from: [Link]

-

University of California, Los Angeles. Proton and C-13 Chemical Shift Tables. Available from: [Link]

-

Gryczynski, I., et al. (2003). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

PubChemLite. 4-(dimethylamino)-1-naphthoic acid (C13H13NO2). Available from: [Link]

-

Angene Chemical. 4-(Dimethylamino)-1-naphthoic acid(CAS# 78062-03-0). Available from: [Link]

-

Fisher Scientific. 4-Dimethylamino-1-naphthoic acid, 98%. Available from: [Link]

-

Danko, M., et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence. Available from: [Link]

-

Fuller, A. A., et al. (2012). Use of the Environmentally Sensitive Fluorophore 4-N,N-dimethylamino-1,8-naphthalimide to Study Peptoid Helix Structures. Biopolymers. Available from: [Link]

-

Al-Otaibi, J. S., et al. (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry. Available from: [Link]

-

Zou, B., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Sanmartín-Matalobos, J., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Sciforum. Available from: [Link]

-

Zadykowicz, J., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available from: [Link]

-

Sainlos, M., & Imperiali, B. (2011). Short and scalable synthesis of an anhydride precursor of the environment-sensitive fluorophore 6-dimethylaminonaphthalimide. Nature Protocols. Available from: [Link]

-

CP Lab Safety. Understanding Common Lab Solvents. Available from: [Link]

-

Ho, Y.-T., et al. (2021). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Available from: [Link]

-

Li, J., et al. (2012). Synthesis and properties of 4-(2-dimethylaminoethyloxy)-N-octadecyl-1,8- naphthalimide-based fluorescent dye. Journal of Fluorescence. Available from: [Link]

-

Ghosh, S., et al. (2014). Self-Assembly of Carboxylic Acid Appended Naphthalene Diimide Derivatives with Tunable Luminescent Color and Electrical Conductivity. The Journal of Physical Chemistry B. Available from: [Link]

Sources

- 1. 4-(Dimethylamino)-1-naphthoic acid | C13H13NO2 | CID 522695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor – Oriental Journal of Chemistry [orientjchem.org]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the environmentally sensitive fluorophore 4-N,N-dimethylamino-1,8-naphthalimide to study peptoid helix structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 11. 4-Dimethylamino-1-naphthoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Safe Handling of 4-(Dimethylamino)-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(Dimethylamino)-1-naphthoic acid (CAS 78062-03-0). As a compound increasingly utilized in fluorescence-based assays and chemical synthesis, a thorough understanding of its hazard profile and the rationale behind specific handling protocols is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheets to offer in-depth insights grounded in the chemical properties of aromatic amines and carboxylic acids.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical characteristics of a substance. This data informs storage conditions, appropriate personal protective equipment (PPE), and spill response.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [PubChem][1] |

| Molecular Weight | 215.25 g/mol | [PubChem][1] |

| Appearance | Cream to light yellow solid (powder/crystals) | [Thermo Fisher Scientific][2] |

| Melting Point | 160°C (decomposes) | ChemicalBook |

| Boiling Point | 390°C | ChemicalBook |

| Solubility | Slightly soluble in hot water | [Thermo Fisher Scientific][2] |

| CAS Number | 78062-03-0 | [PubChem][1] |

Hazard Identification and Toxicological Insights

4-(Dimethylamino)-1-naphthoic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements:

Expert Insight: The Causality Behind the Hazard

The irritant nature of 4-(Dimethylamino)-1-naphthoic acid stems from its chemical structure. The carboxylic acid group can act as a mild acid, potentially disrupting the pH of skin and mucous membranes. More significantly, aromatic amines as a class are known to be metabolically activated in the body. The key reaction is N-oxidation to form aryl-N-hydroxylamines, which can be further converted into reactive electrophilic species.[5] These reactive metabolites can then covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and, in some cases, genotoxicity.[6] While this compound itself is not classified as a carcinogen, the general mechanism of action for aromatic amines underscores the importance of minimizing exposure to prevent potential long-term health effects.[5][7][8]

Engineering Controls and Personal Protective Equipment (PPE)

Given the powdered nature of the compound and its irritant properties, a multi-layered approach to exposure control is essential.

3.1. Engineering Controls

-

Ventilation: All handling of solid 4-(Dimethylamino)-1-naphthoic acid should be conducted in a well-ventilated area. For weighing and preparing solutions, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.

3.2. Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to acids, bases, and some organic solvents.[9] For prolonged handling or when preparing solutions in organic solvents, it is advisable to consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is necessary.

Caption: PPE Donning and Doffing Workflow for Handling 4-(Dimethylamino)-1-naphthoic Acid.

Handling and Storage Procedures

4.1. General Handling

-

Wash hands thoroughly after handling, even if gloves have been worn.

-

Avoid contact with skin, eyes, and clothing.

-

Minimize dust generation and accumulation. Use a spatula for transferring the solid and avoid pouring.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

4.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2] The aromatic amine functionality can be susceptible to oxidation, and the carboxylic acid can react with bases.

-

Store separately from foodstuffs.

Emergency Procedures

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if you feel unwell.

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

5.2. Spill Response

For a small spill of solid 4-(Dimethylamino)-1-naphthoic acid:

-

Evacuate unnecessary personnel from the area.

-

Ensure you are wearing the appropriate PPE, including respiratory protection.

-

Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

-

Carefully scoop the material into a suitable, labeled container for hazardous waste disposal. Do not sweep, as this can create airborne dust.

-

Wipe the spill area with a wet paper towel to decontaminate the surface.

-

Place all contaminated materials (absorbent, paper towels, gloves) into the hazardous waste container.

-

Seal the container and arrange for proper disposal.

Caption: Decision Workflow for Responding to a Solid Spill.

Experimental Protocol: Fluorescent Labeling of a Protein

4-(Dimethylamino)-1-naphthoic acid can be used as a fluorescent probe. The carboxylic acid functionality allows it to be activated and subsequently conjugated to primary amines, such as the lysine residues on a protein. This protocol provides a general workflow for such a conjugation.

6.1. Rationale Behind Experimental Choices

-

Activation of Carboxylic Acid: The carboxylic acid is not reactive enough to form a stable amide bond with the protein's amines on its own. It must first be converted into a more reactive species, typically an active ester (e.g., an NHS ester), using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

pH Control: The labeling reaction is performed in a slightly basic buffer (pH 7.5-8.5). This is a critical parameter. The primary amine on the protein needs to be in its deprotonated, nucleophilic state to react with the activated dye. A buffer that is too acidic will protonate the amine, rendering it unreactive. A buffer that is too basic can lead to hydrolysis of the active ester and potential denaturation of the protein.

-

Purification: After the reaction, it is essential to remove the unreacted dye and byproducts. Size exclusion chromatography is a common and effective method, as it separates the larger, labeled protein from the smaller, unreacted dye molecules.

6.2. Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a protein solution (e.g., 2 mg/mL) in a suitable amine-free buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of 4-(Dimethylamino)-1-naphthoic acid in an organic solvent like DMSO or DMF.

-

Prepare fresh solutions of EDC and N-hydroxysuccinimide (NHS) in the same organic solvent.

-

-

Activation of the Dye:

-

In a microcentrifuge tube, combine the 4-(Dimethylamino)-1-naphthoic acid solution with a molar excess of EDC and NHS.

-

Incubate at room temperature for 15-30 minutes to form the NHS-ester.

-

-

Labeling Reaction:

-

Slowly add the activated dye solution to the stirring protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Load the reaction mixture onto a size exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein, which will typically elute first.

-

Monitor the fractions by UV-Vis spectroscopy to confirm the separation of the labeled protein from the free dye.

-

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).

-

Store the labeled protein under conditions appropriate for its stability, typically at 4°C for short-term or -20°C/-80°C for long-term storage, protected from light.

-

Waste Disposal

All waste materials containing 4-(Dimethylamino)-1-naphthoic acid must be treated as hazardous chemical waste.

-

Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, paper towels, gloves), in a clearly labeled, sealed container.

-

Liquid Waste: Collect aqueous and organic solutions containing the compound in separate, compatible, and clearly labeled hazardous waste containers. Do not dispose of this chemical down the drain.[10]

-

Fluorescent Waste: Some institutions have specific waste streams for fluorescent compounds. Filtering solutions containing fluorescent dyes through activated charcoal can be an effective method for removing the contaminant before disposing of the bulk solvent, but this should only be done in accordance with your institution's approved waste disposal procedures.[11] The used charcoal must then be disposed of as solid hazardous waste.

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] Once decontaminated, the container can be disposed of in the regular trash after defacing the label.

Always follow your institution's specific hazardous waste disposal guidelines and consult with your Environmental Health and Safety (EHS) department for clarification.

Conclusion

4-(Dimethylamino)-1-naphthoic acid is a valuable research tool with a well-defined, manageable hazard profile. Its primary risks are associated with its irritant properties. By understanding the toxicological basis of these hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to meticulous handling and disposal protocols, researchers can safely and effectively utilize this compound in their work. A culture of safety, grounded in a thorough understanding of the chemicals being used, is the cornerstone of a productive and secure research environment.

References

-

International Agency for Research on Cancer. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. IARC Publications. Retrieved from [Link]

-

Neumann, H. G. (2010). Aromatic amines: mechanisms of carcinogenesis and implications for risk assessment. Archives of Toxicology, 84(8), 585–593. [Link]

-

Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. [Link]

-

Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. ResearchGate. Retrieved from [Link]

-

University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-1-naphthoic acid (CID 522695). National Center for Biotechnology Information. Retrieved from [Link]

-

Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Dimethylamino-1-naphthoic acid, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-1-naphthoic acid (CID 522695). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-(Dimethylamino)-1-naphthoic acid | C13H13NO2 | CID 522695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. 4-Dimethylamino-1-naphthoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. fishersci.com [fishersci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Draize_test [bionity.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Solubility of 4-(Dimethylamino)-1-naphthoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)-1-naphthoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Dimethylamino)-1-naphthoic acid (CAS 78062-03-0), a molecule of interest in various research and development fields. Due to its complex amphoteric nature and rigid aromatic structure, predicting and determining its solubility requires a nuanced understanding of its physicochemical properties. This document outlines the theoretical principles governing its solubility, including its profound pH-dependence and expected behavior in a range of common laboratory solvents. As explicit quantitative solubility data is not widely available in published literature, this guide provides a field-proven, step-by-step experimental protocol for determining the thermodynamic (equilibrium) solubility via the gold-standard shake-flask method. This framework is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, crucial for formulation, screening, and mechanistic studies.

Physicochemical Characterization and Structural Insights

A molecule's solubility is fundamentally dictated by its structure. 4-(Dimethylamino)-1-naphthoic acid is a multifaceted compound featuring a large, hydrophobic naphthalene core functionalized with both a basic tertiary amine and an acidic carboxylic acid. This unique combination is the primary determinant of its solubility behavior.

The key physicochemical properties are summarized below:

| Property | Value | Source |

| IUPAC Name | 4-(dimethylamino)naphthalene-1-carboxylic acid | [1][2] |

| CAS Number | 78062-03-0 | [2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | ~160°C (with decomposition) | [2][3] |

| XLogP3 (Computed) | 3.2 | [1] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | [1] |

| Hydrogen Bond Acceptors | 3 (from carbonyl oxygen, hydroxyl oxygen, and amine nitrogen) | [1] |

Expert Analysis of Structural Features:

-

Hydrophobic Core: The naphthalene ring system is large, rigid, and nonpolar, which inherently limits solubility in aqueous and highly polar solvents.

-

Acidic Group: The carboxylic acid (-COOH) group is polar and can donate a hydrogen bond. Upon deprotonation in basic conditions, it forms a highly polar carboxylate anion (-COO⁻), which dramatically increases aqueous solubility.

-